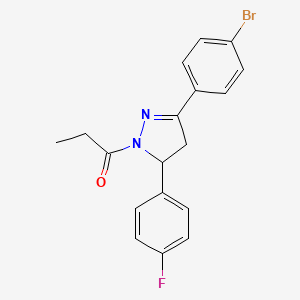

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of the pyrazole and thiazolidinone classes of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The compound is synthesized by condensing suitably substituted chalcones with isoniazid in acetic acid . The reaction mixture is refluxed for 8–10 hours . The structures of the synthesized compounds are confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The compound is synthesized through a condensation reaction involving suitably substituted chalcones and isoniazid . The reaction is carried out in acetic acid and involves refluxing the mixture for several hours .科学的研究の応用

Antimicrobial Activity

Compounds structurally related to "(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds exhibit variable and modest activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi including Candida albicans, demonstrating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Effects

Another study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, showing significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds effectively reduced tumor volume, cell number, and inhibited endothelial proliferation, indicating their potential for anticancer therapy (Chandrappa et al., 2010).

GSK-3 Inhibition

Novel bis(2-thioxothiazolidin-4-one) derivatives have been synthesized as potential inhibitors of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in numerous cellular processes, including metabolism and cell division. These compounds were prepared via microwave-assisted synthesis, demonstrating innovative approaches to drug discovery (Kamila & Biehl, 2012).

Structural and Computational Studies

Studies involving the crystal structure, Hirshfeld surface analysis, and computational modeling of thiazolidin-4-one derivatives provide insights into their molecular configurations and potential interactions with biological targets. These investigations support the development of new compounds with optimized biological activities (Khelloul et al., 2016).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, highlighting the therapeutic potential of thioxothiazolidin-4-one derivatives in treating inflammatory conditions (Sunder & Maleraju, 2013).

特性

CAS番号 |

1010863-35-0 |

|---|---|

製品名 |

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |

分子式 |

C18H19N3OS2 |

分子量 |

357.49 |

IUPAC名 |

4-hydroxy-3-pentyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |

InChI |

InChI=1S/C18H19N3OS2/c1-2-3-7-10-21-17(22)15(24-18(21)23)11-14-12-19-20-16(14)13-8-5-4-6-9-13/h4-6,8-9,11-12,22H,2-3,7,10H2,1H3/b14-11+ |

InChIキー |

TUXNJSMIXPNCTA-PTNGSMBKSA-N |

SMILES |

CCCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2765794.png)

![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)

![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)

![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)